1-Methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines, which are bicyclic compounds characterized by a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. This compound has garnered interest in medicinal chemistry due to its potential neuroprotective properties and its role as a precursor in the synthesis of various bioactive molecules.
This compound can be derived from natural sources or synthesized through various chemical methods. It is often studied for its presence in biological systems, particularly in the context of neurotransmitter metabolism and neuroprotection.
1-Methyl-1,2,3,4-tetrahydroquinoline falls under the category of heterocyclic compounds. It is classified as an alkaloid due to its nitrogen content and is recognized for its pharmacological activities.
The synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. Recent literature highlights various synthetic approaches:
Synthesis often employs reagents such as diisobutyl aluminum hydride for reductions and boron trifluoride etherate for cyclization processes. The choice of starting materials significantly influences the yield and stereochemical outcomes of the reactions.
The molecular structure of 1-methyl-1,2,3,4-tetrahydroquinoline consists of a fused bicyclic system featuring a nitrogen atom within the five-membered ring. Its chemical formula is , and it has a molar mass of approximately 161.22 g/mol.
1-Methyl-1,2,3,4-tetrahydroquinoline participates in various chemical reactions including:
The reactivity of this compound is influenced by the presence of the nitrogen atom and the methyl group at position one, which can stabilize carbocations formed during reactions.
The mechanism of action for 1-methyl-1,2,3,4-tetrahydroquinoline primarily involves its neuroprotective effects. It acts as an antioxidant by scavenging free radicals and inhibiting monoamine oxidase activity, which helps in preventing oxidative stress in neuronal cells .
Studies have demonstrated that this compound can modulate dopamine metabolism and exert protective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models .
1-Methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
1-Methyl-1,2,3,4-tetrahydroquinoline (systematic IUPAC name: 1-methyl-1,2,3,4-tetrahydroquinoline) possesses the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. Its structure consists of a benzene ring fused to a partially saturated pyridine ring, with a methyl group attached to the nitrogen atom at position 1. This configuration creates a chiral center at the carbon adjacent to the nitrogen (C1 position), allowing for (R)- and (S)-enantiomers, though the compound naturally occurs as a racemic mixture in biological systems [3] [7] [9].
Table 1: Fundamental Chemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinoline
Property | Value |
---|---|
CAS Registry Number | 491-34-9 (racemate) |
Molecular Formula | C₁₀H₁₃N |
Molecular Weight | 147.22 g/mol |
IUPAC Name | 1-methyl-1,2,3,4-tetrahydroquinoline |
Common Synonyms | Kairoline M; N-Methyl-1,2,3,4-tetrahydroquinoline |
Appearance | Colorless to light yellow oil |
Storage Conditions | 2-8°C (under inert atmosphere) |
Chirality | Chiral center at C1 (racemate) |
The compound exhibits moderate lipophilicity (consensus Log Pₒ/𝓌 ≈ 2.18), contributing to its ability to cross the blood-brain barrier. Computational analyses predict low water solubility (approximately 0.298 mg/mL) and negligible hydrogen bonding capacity (TPSA = 3.24 Ų). The UV-visible spectrum shows characteristic absorption maxima in the ultraviolet range, consistent with its aromatic chromophore [8] [9].
Crucially, 1-methyl-1,2,3,4-tetrahydroquinoline must be distinguished from its structural isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1612-65-3), which features a different ring fusion orientation where the nitrogen is adjacent to the fusion point rather than separated by one carbon. This seemingly minor structural distinction results in significantly different biological activities and metabolic pathways [8] [10]. The tetrahydroquinoline derivative possesses a linear fusion, whereas the isoquinoline isomer displays an angular fusion topology.
The discovery of 1-methyl-1,2,3,4-tetrahydroquinoline in biological systems traces back to 1986 when Kohno and colleagues first identified its presence in rodent brain tissue using sophisticated gas chromatography-mass spectrometry techniques. Subsequent research confirmed its endogenous status in higher mammals, including primates and humans, establishing it as a naturally occurring neuroactive compound rather than merely an exogenous metabolite or environmental contaminant [2]. Quantitative analyses revealed concentrations approximately 3.5 ng/g of brain tissue, exceeding levels of other simple tetrahydroisoquinoline derivatives by three- to fivefold, suggesting potential physiological significance [2].
This tetrahydroquinoline derivative enters the brain through two primary pathways: direct dietary absorption and endogenous synthesis. Foods rich in 2-phenylethylamine, particularly fermented products, serve as exogenous sources that readily cross the blood-brain barrier. More significantly, enzymatic biosynthesis occurs within the brain itself via 1MeTIQase, an enzyme concentrated in mitochondria and synaptosomal fractions of dopaminergic regions like the substantia nigra and striatum. This enzyme catalyzes the condensation of 2-phenylethylamine with pyruvate through a modified Pictet-Spengler reaction, forming the racemic tetrahydroquinoline structure [2] [9].
Table 2: Natural Occurrence and Biosynthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline
Aspect | Characteristics |
---|---|
Initial Discovery | Identified in rat brain tissue (1986) |
Endogenous Concentration | ~3.5 ng/g brain tissue (higher than related compounds) |
Dietary Sources | Fermented foods rich in 2-phenylethylamine precursors |
Biosynthetic Enzyme | 1MeTIQase (located in mitochondrial-synaptosomal fractions) |
Brain Regions | Highest in substantia nigra, striatum, and cortex |
Age Dependency | Activity declines 40-50% in aging brains within key dopaminergic regions |
Notably, research has revealed a significant decline (40-50%) in both the biosynthetic enzyme activity and endogenous concentrations of this compound within the substantia nigra during aging. This reduction correlates pathologically with observations in Parkinson's disease patients, where nigral concentrations diminish by approximately 50% compared to healthy individuals. Such findings suggest a potential neuroprotective role and possible involvement in neurodegenerative pathophysiology [2]. Furthermore, neurotoxins known to induce experimental parkinsonism (e.g., MPTP, rotenone) specifically inhibit the enzymatic synthesis of this tetrahydroquinoline derivative, reinforcing the connection between its biosynthesis and dopaminergic neuron integrity [2].
1-Methyl-1,2,3,4-tetrahydroquinoline occupies a distinctive niche in neuropharmacology due to its multifaceted mechanisms of action and potential therapeutic applications. Mechanistic studies reveal it functions as a reversible, moderate inhibitor of both monoamine oxidase (MAO) A and B isoforms. This dual inhibition elevates synaptic concentrations of monoamine neurotransmitters, particularly dopamine, norepinephrine, and serotonin, without inducing the severe hypertensive crises ("cheese effect") associated with irreversible MAO inhibitors. Unlike many synthetic MAO inhibitors, its moderate potency and reversibility may confer a superior safety profile regarding dietary interactions and adverse effects [10].
Beyond MAO inhibition, this tetrahydroquinoline derivative demonstrates potent free radical scavenging capabilities, particularly against hydroxyl radicals (·OH), which are highly reactive oxygen species implicated in neuronal oxidative stress and neurodegeneration. This antioxidant activity complements its effects on neurotransmitter systems, providing a dual mechanism for neuroprotection. Additionally, evidence suggests antagonism of the glutamatergic N-methyl-D-aspartate (NMDA) receptor system, potentially mitigating excitotoxic neuronal damage associated with stroke, traumatic brain injury, and chronic neurodegenerative conditions [2].
Table 3: Pharmacological Mechanisms and Research Implications of 1-Methyl-1,2,3,4-tetrahydroquinoline
Pharmacological Mechanism | Functional Consequence | Research/Therapeutic Implications |
---|---|---|
MAO-A/B Inhibition | Increased synaptic dopamine, serotonin, norepinephrine; reversible and moderate | Antidepressant-like effects (animal models); potential neuroprotection |
Free Radical Scavenging | Reduction of hydroxyl radical-induced oxidative stress | Protection against neurodegeneration (Parkinson's models) |
NMDA Receptor Antagonism | Reduced excitotoxic neuronal damage | Potential application in stroke, traumatic brain injury, neurodegeneration |
Dopamine Metabolism Modulation | Normalization of dopamine turnover and reduction of neurotoxic metabolites | Counteracting dopamine-related neurotoxicity (e.g., MPTP, rotenone) |
Anti-addictive Properties | Attenuation of drug-seeking behavior and craving (cocaine self-administration models) | Potential novel pharmacotherapy for substance use disorders |
The compound demonstrates compelling neuroprotective efficacy in preclinical models. It effectively antagonizes behavioral syndromes and dopaminergic neuronal loss induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone, which are widely used to model Parkinson's disease pathology. This protection manifests as reduced dopamine neuron degeneration in the substantia nigra pars compacta and preservation of striatal dopamine levels and dopaminergic terminals. Furthermore, it normalizes dopamine metabolism, shifting it away from the potentially neurotoxic oxidative pathway towards less harmful routes, thereby reducing the formation of cytotoxic quinones and semiquinones [2].
Significant research also highlights its potential in addiction therapeutics. In rodent models of cocaine self-administration, this tetrahydroquinoline derivative attenuates drug-seeking behavior and reduces craving, suggesting a novel mechanism for combating substance abuse disorders. This effect appears distinct from its antidepressant-like properties observed in rodent behavioral despair tests (e.g., forced swim test), where its efficacy parallels that of established antidepressants like imipramine [2] [10].
Structurally, this molecule belongs to the broader 1,2,3,4-tetrahydroquinoline/isoquinoline chemical class, which has yielded numerous clinically significant drugs. While distinct from 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ, CAS 4965-09-7), which is specifically recognized as an endogenous neuroprotectant with similar nomenclature, the quinoline isomer discussed here shares overlapping yet distinct pharmacological properties. Other clinically utilized tetrahydroisoquinoline derivatives include the antihypertensive agent quinapril, the antimuscarinic solifenacin for overactive bladder, and potent skeletal muscle relaxants like atracurium and doxacurium. The presence of the saturated nitrogen heterocycle with an N-methyl group appears crucial for interacting with diverse biological targets across these therapeutic classes [4] [10]. Consequently, 1-methyl-1,2,3,4-tetrahydroquinoline serves as a valuable structural template for designing novel therapeutics targeting neurodegenerative diseases, mood disorders, and addiction.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0